Fesogenin

Description

Contextualization of Fesogenin as a Steroidal Sapogenin

Steroidal sapogenins, including this compound, are derived from the hydrolysis of steroidal saponins (B1172615). Steroidal saponins are a class of natural products known for their soap-like foaming properties in aqueous solutions, hence the name "saponin". The structure of steroidal sapogenins is based on a cholestane (B1235564) skeleton, typically with a spiroketal side chain. This structural feature distinguishes them from other types of sapogenins, such as triterpenoid (B12794562) sapogenins. The study of steroidal sapogenins has been significant due to their potential biological activities and their use as precursors for the synthesis of steroid hormones. sci-hub.se

Historical Perspectives on this compound Discovery and Initial Characterization from Natural Sources

This compound was first isolated and characterized in the mid-20th century as part of extensive research into steroidal sapogenins from natural sources, particularly by the group led by Russell E. Marker. sci-hub.sedntb.gov.uaacs.orglipidbank.jp this compound, along with pennogenin (B1253130) and nologenin, was identified from "Beth root", referring to plants of the genus Trillium. dntb.gov.uaacs.orgacs.org

Initial characterization efforts involved the isolation of these compounds from plant extracts. It was determined that this compound, pennogenin, nologenin, and bethogenin were not present in the plant as naturally occurring glycosides but were instead the result of acid or alkali treatment of their parent compound, nolonin, and its hydrolysis products during the extraction process. acs.org Specifically, this compound was found to be a result of the action of alkali on kryptogenin. acs.org It was originally isolated from the mother liquor sterols from Beth root after they had been treated with alkali. acs.org

Early research provided analytical data for this compound, including its elemental composition and melting point. For instance, this compound was reported to have the composition C27H40O3 and a melting point of 180°C. acs.org Catalytic hydrogenation of this compound using a palladium-barium sulfate (B86663) catalyst yielded dihydrothis compound with a melting point of 213°C. acs.org These initial studies laid the groundwork for understanding the chemical nature and origin of this compound within the context of steroidal sapogenin research.

| Compound | Molecular Formula | Melting Point (°C) |

| This compound | C27H40O3 | 180 |

| Dihydrothis compound | C27H42O3 | 213 |

Note: Data compiled from initial characterization studies. acs.org

Further research has continued to explore the presence of this compound and other steroidal sapogenins in various plant species, including Trillium govanianum. nih.govresearchgate.net

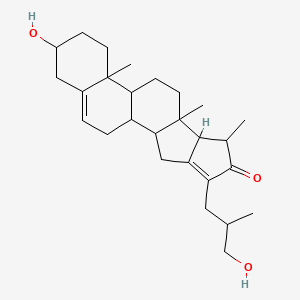

Structure

2D Structure

Properties

CAS No. |

561-98-8 |

|---|---|

Molecular Formula |

C27H40O3 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

16-hydroxy-5-(3-hydroxy-2-methylpropyl)-7,9,13-trimethylpentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,18-dien-6-one |

InChI |

InChI=1S/C27H40O3/c1-15(14-28)11-21-20-13-23-19-6-5-17-12-18(29)7-9-26(17,3)22(19)8-10-27(23,4)24(20)16(2)25(21)30/h5,15-16,18-19,22-24,28-29H,6-14H2,1-4H3 |

InChI Key |

CGZZUMJKIYSDPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2C(=C(C1=O)CC(C)CO)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Origin of Product |

United States |

Natural Bioproduction and Phytochemical Investigations of Fesogenin

Plant Sources and Geographic Distribution

Fesogenin has been reported as a constituent in several Trillium species. Notable sources include Trillium erectum, Trillium tschonoskii, and Trillium govanianum. researchgate.netnih.govresearchgate.netdokumen.pubresearchgate.nettcmjc.comresearchgate.net

Trillium erectum : Commonly known as Red Trillium, Red Wakerobin, or Beth Root, this species is native to eastern North America. wildflower.orgnativeplanttrust.org Its distribution spans from New Brunswick to southern Ontario and eastern Wisconsin in Canada, and south to northern Delaware, Pennsylvania, and Kentucky in the United States, with populations also found in the mountains down to Georgia and Alabama. wildflower.org this compound was identified as one of the sapogenins from the roots of Trillium erectum. researchgate.netdokumen.pubacs.org

Trillium tschonoskii : This species is found in East Asia, with its native range including China, Japan, and Korea, extending into the Himalayas. plantdelights.com Phytochemical studies on Trillium tschonoskii have also reported the presence of this compound. researchgate.nettcmjc.comresearchgate.net

Trillium govanianum : Known as "Nag Chhatri" or "Teen Patra" in Hindi, Trillium govanianum is a high-value medicinal herb primarily distributed across the Himalayan region. nih.govwikipedia.org Its range extends from Pakistan to Bhutan, typically found at altitudes between 2400 and 4000 meters above sea level. nih.govwikipedia.org this compound has been detected in different organs of T. govanianum, including roots, rhizomes, and aerial parts like stems, leaves, and fruits. nih.gov

The presence of this compound across these geographically distinct Trillium species suggests its potential significance within the genus. The compound is often found alongside other steroidal saponins (B1172615) and sapogenins, such as diosgenin (B1670711) and pennogenin (B1253130), which are also characteristic constituents of Trillium plants. nih.govresearchgate.netdokumen.pubresearchgate.netwikipedia.org

Here is a summary of the plant sources and their reported parts containing this compound:

| Plant Species | Reported Parts Containing this compound | Geographic Distribution |

| Trillium erectum | Roots | Eastern North America (USA and Canada) |

| Trillium tschonoskii | Underground parts (implied) | East Asia (China, Japan, Korea) and Himalayas |

| Trillium govanianum | Roots, Rhizomes, Stems, Leaves, Fruits | Himalayan region (Pakistan to Bhutan) |

Methodological Approaches for Isolation of this compound from Natural Matrices

The isolation of this compound from plant matrices typically involves a series of extraction and purification steps aimed at separating the target compound from the complex mixture of other plant metabolites. As this compound is a sapogenin, it is often obtained after the hydrolysis of its parent saponins. researchgate.net

General approaches for the extraction and isolation of saponins and their sapogenins from plant materials include:

Extraction: Initial extraction of plant material is commonly performed using solvents such as ethanol (B145695) or methanol, which are effective in dissolving saponins and other polar compounds. researchgate.netjocpr.comnih.gov Hot extraction methods, such as reflux or Soxhlet extraction, or more recent techniques like ultrasound-assisted or microwave-assisted extraction, can be employed to enhance the yield of extracted compounds. researchgate.netnih.gov The choice of solvent and method depends on the nature of the plant material and the target compounds. nih.gov

Hydrolysis: To obtain the sapogenin (this compound) from its saponin (B1150181) glycosides, hydrolysis is a crucial step. This typically involves treating the crude extract or a saponin-rich fraction with an acid (acid hydrolysis) or an enzyme (enzymatic hydrolysis) to cleave the glycosidic linkages and release the aglycone.

Liquid-Liquid Extraction: Following extraction or hydrolysis, liquid-liquid extraction can be used to partition the compounds based on their polarity. For example, after hydrolysis, the less polar sapogenins like this compound can be extracted into organic solvents. researchgate.netjocpr.com

Chromatographic Techniques: Purification of this compound from the complex mixture is achieved through various chromatographic methods. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. Common chromatographic techniques used in phytochemical isolation include:

Column Chromatography (CC): This is a widely used technique for initial separation and fractionation of crude extracts. Different stationary phases (e.g., silica (B1680970) gel, Sephadex LH-20) and mobile phase systems can be employed. researchgate.net

Thin-Layer Chromatography (TLC): While often used for monitoring fractions and preliminary analysis, TLC can also be used for small-scale purification. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for further purification and analysis of isolated compounds, providing higher resolution and sensitivity. researchgate.netnih.gov

High-Speed Counter-Current Chromatography (HSCCC): This technique, which does not use a solid support, is reported to offer superior separation for saponins. researchgate.net

The specific sequence and combination of these methods can vary depending on the plant source, the concentration of this compound, and the presence of interfering compounds. Researchers often optimize these protocols to achieve efficient isolation and purification of this compound for subsequent structural identification and research. Identification of the isolated compound is typically performed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. nih.govresearchgate.net

Biosynthetic Pathways and Precursor Analysis of Fesogenin

Elucidation of Biosynthetic Routes to Fesogenin in Botanical Systems

The biosynthesis of this compound is understood to follow the general pathway of steroidal saponins (B1172615), which is a complex process originating from primary metabolism. Although the specific enzymes catalyzing the final steps to produce this compound have not been fully characterized, the pathway can be delineated into three major stages. The entire process begins with precursors from the isoprenoid pathway.

The first stage involves the synthesis of the 30-carbon compound 2,3-oxidosqualene (B107256). This occurs through two primary pathways for the synthesis of the basic five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP):

The Mevalonate (MVA) Pathway: Primarily occurring in the cytoplasm, this pathway starts with acetyl-CoA.

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate.

IPP and DMAPP are then sequentially condensed to form the 15-carbon farnesyl pyrophosphate (FPP). Two molecules of FPP are joined to create the 30-carbon squalene, which is then epoxidized to form 2,3-oxidosqualene.

The second stage is the cyclization of 2,3-oxidosqualene to form the initial tetracyclic triterpenoid (B12794562) skeleton. In plants, this is catalyzed by cycloartenol (B190886) synthase to produce cycloartenol. A series of subsequent reactions, including demethylations and isomerizations, convert cycloartenol into cholesterol. Cholesterol is a critical branch-point intermediate in the biosynthesis of various steroidal compounds, including this compound.

The third and final stage involves a series of modifications to the cholesterol backbone to yield the specific structure of this compound (C27H40O3). These modifications are primarily catalyzed by two families of enzymes:

Cytochrome P450 monooxygenases (CYPs): These enzymes are responsible for the hydroxylation and oxidation at various positions on the sterol skeleton.

Glycosyltransferases (GTs): While this compound is an aglycone (sapogenin), these enzymes are crucial for the biosynthesis of the saponin (B1150181) glycosides from which this compound can be derived.

Based on the general pathway for spirostanol (B12661974) saponins, the formation of the characteristic spiroketal side chain of this compound from the cholesterol side chain involves a series of hydroxylations, particularly at the C-16, C-22, and C-26 positions, followed by cyclization. The specific oxidation state and stereochemistry of this compound are determined by the precise CYPs present in the producing organism.

Identification and Role of Biosynthetic Precursors and Intermediates

The biosynthesis of this compound relies on a cascade of precursors and intermediates, starting from central metabolism and leading to the final complex structure.

Primary Precursors: The ultimate building blocks for this compound are derived from carbohydrate metabolism. Acetyl-CoA, pyruvate, and glyceraldehyde-3-phosphate serve as the initial precursors for the MVA and MEP pathways, respectively.

Key Intermediates: Several key intermediates play pivotal roles in the pathway:

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): These are the five-carbon "building blocks" of all isoprenoids.

Farnesyl Pyrophosphate (FPP): A C15 intermediate that is a precursor to sesquiterpenes and is also a substrate for the synthesis of squalene.

Squalene: A C30 linear triterpene that is the direct precursor to all cyclic triterpenoids.

2,3-Oxidosqualene: The cyclization of this intermediate is a critical branch point leading to the vast diversity of triterpenoids.

Cycloartenol: The first cyclic intermediate in plant sterol biosynthesis.

Cholesterol: A C27 sterol that serves as the immediate precursor to the steroidal sapogenin backbone.

The table below summarizes the key precursors and intermediates in the biosynthetic pathway leading to this compound.

| Compound | Chemical Formula | Role in Pathway |

| Acetyl-CoA | C2H4O-CoA | Primary precursor (MVA pathway) |

| Pyruvate | C3H4O3 | Primary precursor (MEP pathway) |

| Glyceraldehyde-3-phosphate | C3H7O6P | Primary precursor (MEP pathway) |

| Isopentenyl Pyrophosphate (IPP) | C5H12O7P2 | C5 Isoprenoid unit |

| Dimethylallyl Pyrophosphate (DMAPP) | C5H12O7P2 | C5 Isoprenoid unit |

| Farnesyl Pyrophosphate (FPP) | C15H28O7P2 | C15 Intermediate |

| Squalene | C30H50 | C30 Linear precursor |

| 2,3-Oxidosqualene | C30H50O | Substrate for cyclization |

| Cycloartenol | C30H50O | Initial cyclic sterol |

| Cholesterol | C27H46O | Key C27 sterol intermediate |

The subsequent transformation of cholesterol into this compound involves a series of uncharacterized intermediates. These are likely hydroxylated and oxidized forms of cholesterol, leading to the formation of the spirostanol structure characteristic of this compound. The specific intermediates are dependent on the sequence of reactions catalyzed by the specific cytochrome P450 enzymes present in the plant species.

Chemical Synthesis and Derivatization Strategies for Fesogenin and Analogues

Historical and Contemporary Synthetic Approaches to Fesogenin

Historically, this compound was identified alongside other sapogenins like pennogenin (B1253130), nologenin, and bethogenin from the action of acid on nolonin, a saponin (B1150181) found in Beth root. archive.orgarchive.org Specifically, pennogenin, when treated with more concentrated hydrochloric acid, yields kryptogenin. archive.org Kryptogenin, a γ-diketone, can then be cyclized by alkali to afford this compound. archive.orgd-nb.info This process highlights a historical semi-synthetic route starting from naturally occurring saponins (B1172615).

While total synthesis routes for complex steroids like equilenin (B1671562) were being developed in the mid-20th century, the approaches to sapogenins like this compound often involved the chemical transformation of more readily available natural precursors. archive.orgsci-hub.se Contemporary approaches may explore more efficient or stereoselective methods for these transformations, potentially utilizing modern synthetic techniques.

Synthetic Methodologies for this compound Analogues and Semi-Synthetic Derivatives

The synthesis of analogues and semi-synthetic derivatives of this compound is an active area of research, often aimed at exploring variations in structure and their resulting properties. One strategy involves the glycosylation of this compound to create saponin derivatives. A study described the design and synthesis of a series of this compound saponin derivatives using a random glycosylation strategy, reacting this compound with monosaccharide donors followed by deprotection of the sugar moieties. aliyuncs.cominstrument.com.cn This approach yielded numerous new this compound saponin derivatives. aliyuncs.com

The broader field of steroidal sapogenin chemistry, including compounds structurally related to this compound like diosgenin (B1670711), involves designing semi-synthetic protocols to enhance efficacy or modify properties. researchgate.net Diosgenin, for instance, is a significant starting material for the synthesis of various steroidal drugs, including oral contraceptives and sex hormones. researchgate.netresearchgate.net The methodologies developed for diosgenin derivatives, which often involve glycosylation or other structural modifications, can provide insights into potential strategies for synthesizing this compound analogues.

Chemical Transformation Studies of this compound (e.g., Conversion to Other Steroidal Frameworks)

Chemical transformation studies of this compound investigate its reactivity and potential conversion into other steroidal frameworks. As mentioned in the historical context, this compound can be obtained from kryptogenin through alkali-induced cyclization. archive.orgd-nb.info Kryptogenin itself is a product of pennogenin transformation under acidic conditions. archive.org This demonstrates a known conversion route involving this compound and related spirostanol (B12661974) and furostanol frameworks.

The conversion of steroidal sapogenins like diosgenin into hormones such as progesterone (B1679170) involves chemical hydrolysis processes. nih.gov While the direct conversion of this compound to a specific hormone is not as widely documented as that of diosgenin, the structural similarities within the steroidal sapogenin class suggest that this compound could potentially undergo similar chemical manipulations to access different steroidal skeletons or functional groups. Studies on the chemical behavior of the spiroketal side chain present in this compound are relevant to understanding its potential transformations.

Structure Activity Relationship Sar Studies of Fesogenin and Its Derivatives

Principles and Methodologies of SAR Analysis Applied to Steroidal Compounds

SAR analysis fundamentally explores how modifications to a molecule's chemical structure influence its biological effects. wikipedia.org This involves systematically altering specific parts of a molecule and observing the resulting changes in activity. drugdesign.org For steroidal compounds like Fesogenin, the rigid four-ring core structure (the steroid nucleus) and the attached side chains and functional groups are key areas of focus for modifications. sci-hub.se

The principles of SAR analysis for steroids are based on the premise that specific structural features are responsible for binding to biological targets (like receptors or enzymes) and eliciting a response. drugdesign.org Minor chemical modifications can lead to significant alterations in pharmacological properties, including potency, efficacy, and selectivity. scribd.com Key structural aspects considered in steroidal SAR include:

Substituents and Functional Groups: The nature, position, and stereochemistry of functional groups (e.g., hydroxyl, ketone, methyl groups) attached to the steroid nucleus or side chains are critical determinants of activity. scribd.comnih.gov These groups can participate in various interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. drugdesign.org

Side Chain Structure: For steroidal sapogenins like this compound, the structure of the spiroketal side chain at the D-ring is particularly important. dokumen.pub Modifications to this side chain can significantly influence biological activity.

Glycosylation Pattern: In the case of steroidal saponins (B1172615) (the glycosylated forms of sapogenins), the number, type, and linkage of sugar moieties attached to the aglycone (sapogenin) also play a crucial role in activity, affecting properties like solubility, membrane permeability, and interaction with biological systems. nih.govuj.edu.plresearchgate.net

Methodologies employed in SAR analysis of steroidal compounds range from classical medicinal chemistry approaches to more advanced computational techniques. These include:

Synthesis of Analogs: Designing and synthesizing a series of compounds with systematic structural variations based on the lead steroid structure. drugdesign.org

Biological Assays: Evaluating the biological activity of the synthesized analogs in relevant in vitro or in vivo models to determine how structural changes affect potency and efficacy.

Qualitative SAR: Analyzing the relationship between structural features and activity in a descriptive manner, identifying key groups or regions important for activity. wm.edu

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors (physicochemical properties, molecular features) with biological activity. wikipedia.orgmdpi.comslideshare.net This allows for the prediction of activity for new, untested compounds. slideshare.net QSAR methods can involve various parameters such as hydrophobicity (log P), electronic effects (Hammett constants), and steric effects. slideshare.net

3D-QSAR: Considering the three-dimensional structure and molecular fields (steric, electrostatic) around the molecules to build predictive models. wm.edumdpi.comoup.com

These methodologies, applied to steroidal compounds, help to elucidate the pharmacophore (the essential structural features required for activity) and optimize the structure for improved biological effects. drugdesign.orgslideshare.net

Elucidation of Key Structural Features Modulating this compound's Biological Interactions

Research into this compound and its derivatives has aimed to identify the specific parts of the molecule responsible for its observed biological activities. While detailed, publicly available SAR data specifically on this compound itself is less extensive compared to some other well-studied steroids, studies on related steroidal sapogenins provide valuable insights. uj.edu.plresearchgate.net

Studies involving the synthesis of this compound saponin (B1150181) derivatives have been conducted to explore how modifications to the glycoside chain impact activity. instrument.com.cn This suggests that the sugar moieties attached to the this compound aglycone are important modulators of its biological interactions. The nature, number, and arrangement of these sugar units can influence factors such as solubility, absorption, distribution, metabolism, and excretion, as well as the ability of the molecule to interact with specific biological targets. uj.edu.plresearchgate.net

Furthermore, the aglycone structure of this compound, with its specific hydroxylation pattern and spiroketal moiety, is inherently linked to its biological properties. The steroid backbone provides the fundamental scaffold, while the functional groups and the spirostanol (B12661974) structure contribute to its unique interactions. dokumen.pub Alterations to the aglycone structure, even subtle ones, are likely to modify its binding affinity to receptors or enzymes.

Comparative SAR Analysis with Related Steroidal Sapogenins (e.g., Diosgenin (B1670711), Pennogenin)

This compound belongs to the class of steroidal sapogenins, which share the basic spirostanol or furostanol skeleton but differ in their hydroxylation patterns and side chain modifications. Comparing the SAR of this compound with well-studied related sapogenins like Diosgenin and Pennogenin (B1253130) can provide insights into the structural features that confer specific biological activities. Diosgenin and Pennogenin are common steroidal sapogenins found in various plant species, including those in the genus Paris and Trillium, where this compound is also found. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net

Diosgenin ((25R)-spirost-5-en-3β-ol) is a widely studied steroidal sapogenin known for various biological activities. uj.edu.plresearchgate.netresearchgate.net Pennogenin ((25R)-spirost-5-ene-3β,17α-diol) differs from Diosgenin by the presence of an additional hydroxyl group at the 17α position. researchgate.netnih.gov this compound's structure would have its own unique features compared to Diosgenin and Pennogenin, likely involving differences in the position and number of hydroxyl groups or other substituents on the steroid nucleus or the spiroketal side chain.

Comparative SAR studies among these sapogenins and their glycosides have revealed the importance of both the aglycone structure and the attached sugar chains in determining biological activity, particularly cytotoxicity. uj.edu.plresearchgate.net For instance, studies on saponins from Paris polyphylla have shown that saponins based on Diosgenin and Pennogenin aglycones exhibit cytotoxic activity. researchgate.net The number and composition of sugar residues attached to the aglycone significantly influence the level of cytotoxic activity. uj.edu.pl For example, Diosgenin tetrasaccharides have shown stronger cytotoxic activity than those with fewer sugar residues. uj.edu.pl

While direct comparative SAR data explicitly including this compound alongside Diosgenin and Pennogenin in a single study is not extensively detailed in the search results, the existing literature on the SAR of steroidal saponins from the same plant sources suggests that subtle differences in the aglycone structure (like the presence or absence of a hydroxyl group at a specific position, as seen between Diosgenin and Pennogenin) and variations in the glycosylation pattern can lead to distinct differences in biological potency and target specificity. uj.edu.plresearchgate.net

A hypothetical comparative SAR analysis would investigate how the unique structural features of this compound, in contrast to Diosgenin and Pennogenin, correlate with specific biological effects. This would involve:

Synthesizing a series of saponins with the same sugar chain attached to this compound, Diosgenin, and Pennogenin aglycones.

Synthesizing saponins with the this compound aglycone but varying sugar chains.

Testing these compounds in parallel biological assays (e.g., cytotoxicity, anti-inflammatory activity, etc.).

Analyzing the resulting activity data in relation to the structural differences.

Such comparative studies are essential for understanding the specific contribution of the this compound scaffold and its glycosylated forms to their observed biological activities and for guiding the rational design of more potent or selective derivatives.

Molecular Mechanisms of Fesogenin Action

Investigation of Cellular and Subcellular Targets of Fesogenin

Based on the available information, specific cellular and subcellular targets directly modulated by this compound have not been extensively detailed. Research on Trillium species, where this compound is found, indicates that steroidal saponins (B1172615) from this genus exhibit various bioactivities, including potential anticancer effects researchgate.netresearchgate.netresearchgate.net. Studies on other steroidal saponins have explored targets such as cell membranes, mitochondria, and proteins involved in apoptosis, but specific data for this compound's direct interaction with these or other cellular or subcellular components are not clearly elucidated in the provided search results researchgate.netnih.govlipidbank.jpnih.gov.

Analysis of Intracellular Signaling Pathways Influenced by this compound

Detailed analyses of intracellular signaling pathways specifically influenced by this compound are not widely reported in the provided literature. General studies on steroidal saponins from Trillium have explored effects on pathways related to apoptosis and cell growth researchgate.netresearchgate.net. For instance, investigations into other saponins have implicated pathways such as PI3K/AKT, MEK/ERK, mTOR, and AMPK in their mechanisms of action, often in the context of inducing apoptosis or regulating cell proliferation in in vitro cancer models researchgate.net. However, direct evidence demonstrating this compound's specific impact on these or other signaling cascades is not explicitly available in the search results nih.govunimas.mynih.govnih.govtiprpress.com.

Advanced Analytical Methodologies in Fesogenin Research

Chromatographic Methodologies for Fesogenin Analysis (e.g., UHPLC)

Chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), are widely employed for the separation and analysis of this compound and related steroidal compounds in plant extracts. UHPLC offers advantages including superior sensitivity, selectivity, and shorter analysis times compared to traditional HPLC. researchgate.netscirp.org

Studies on Trillium species, known to contain steroidal saponins (B1172615) and sapogenins like this compound, have utilized UHPLC coupled with various detectors for comprehensive chemical profiling. researchgate.netresearchgate.netnih.gov For instance, UHPLC-PDA (Photodiode Array) methods have been developed and validated for the quantitative estimation of steroidal compounds in different parts of Trillium govanianum. These methods have shown good linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy for the analysis of related steroidal compounds. nih.gov While specific data tables for this compound quantification using UHPLC were not explicitly detailed in the search results, the application of validated UHPLC methods for related steroidal compounds in the same plant genus suggests its applicability for this compound analysis. nih.gov

Spectrometric Techniques for this compound Structure Elucidation and Quantification (e.g., Mass Spectrometry)

Mass Spectrometry (MS) is an indispensable tool in the study of this compound, providing critical information for both structure elucidation and quantification. Coupled with chromatographic techniques like UHPLC, MS enables the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netnih.gov

UHPLC-MS, particularly UHPLC coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-ESI-QTOF-MS/MS), has been successfully applied to characterize the chemical composition of Trillium species. researchgate.netnih.gov This hyphenated technique allows for the identification of numerous metabolites, including steroids and saponins, based on their exact mass and characteristic fragmentation ions. nih.gov The positive ion ESI mass spectra of steroidal compounds often show protonated adducts ([M+H]+), and fragmentation commonly involves the loss of sugar moieties in the case of saponins. nih.gov

For example, in the analysis of Trillium govanianum, UHPLC-Q-TOF-IMS has been used to identify metabolites based on mass fragmentation patterns. nih.gov Although specific fragmentation data for isolated this compound was not prominently featured, the methodology is well-established for the structural characterization of steroidal sapogenins and their glycosides found in these plants. researchgate.netresearchgate.netnih.gov Early research also utilized mass spectrometry for the structure elucidation of natural products, including steroids and sapogenins. dntb.gov.ua

GC-MS has also been mentioned in the context of analyzing plant extracts which may contain compounds like this compound, indicating its potential use in the characterization of less polar derivatives or degradation products. unimas.my

Advancements in this compound Profiling in Complex Biological or Botanical Matrices

Profiling this compound in complex biological or botanical matrices presents analytical challenges due to the presence of numerous other compounds. Advanced analytical strategies combining sophisticated separation techniques with sensitive detection methods have been developed to address these complexities.

Untargeted and targeted metabolomics approaches utilizing UHPLC-MS have been applied to comprehensively profile metabolites, including steroidal saponins and sapogenins, in plant extracts. nih.gov These approaches allow for a broad coverage of metabolites and the identification of less abundant compounds. nih.gov Multivariate statistical analysis, such as heatmaps, principal component analysis (PCA), and hierarchical clustering analysis (HCA), is often employed in conjunction with UHPLC-MS data to analyze the variability and similarities of metabolites across different samples or plant parts. nih.gov This is particularly useful for understanding the distribution of this compound within a plant and identifying potential markers. researchgate.netnih.gov

Studies have focused on establishing comprehensive chemical composition profiles of plants containing this compound using UHPLC-MS, aiming to understand the full spectrum of constituents. researchgate.net This involves systematic analytical methods to characterize compounds in complex extracts, which is essential for quality control and research into the bioactive components of these plants. researchgate.net

Preclinical Research Methodologies for Fesogenin Assessment

Design and Application of In Vitro Model Systems for Early-Stage Fesogenin Evaluation

In vitro model systems are fundamental tools for the early-stage evaluation of chemical compounds, including steroidal saponins (B1172615) like this compound. neuralink.comcarcinotech.comaxionbiosystems.comnuvisan.com These systems involve conducting experiments in a controlled environment outside of a living organism, such as using cell cultures or biochemical assays. neuralink.com The primary goal of in vitro studies is to provide initial insights into a compound's biological effects, identify potential cellular targets, and explore its mechanism of action at a molecular or cellular level. neuralink.comnuvisan.com

Various in vitro models can be designed and applied depending on the research question and the suspected biological activity of the compound. These include using established immortalized cell lines, primary cells, or induced pluripotent stem cell (iPSC)-derived cells. nuvisan.com Experiments can be conducted in two-dimensional (2D) or more complex three-dimensional (3D) culture formats, such as organoids or microphysiological systems (organs-on-chips), which better emulate the in vivo environment and tissue architecture. axionbiosystems.comnuvisan.com High-throughput screening using these models allows for the rapid assessment of compound activity across various cell types or conditions. carcinotech.comaxionbiosystems.com

The application of in vitro models in the assessment of compounds like this compound would typically involve evaluating effects on cell viability, proliferation, differentiation, or specific cellular pathways relevant to potential therapeutic indications. For instance, given that related steroidal saponins from Trillium species have shown cytotoxic activity against cancer cell lines, in vitro studies for this compound could involve assessing its effects on the growth and survival of various cancer cell lines. researchgate.netresearchgate.net While general methodologies for in vitro testing are well-established, specific detailed research findings or data tables for this compound within these model systems were not available in the consulted sources.

Utilization of In Vivo Animal Models in this compound Research

The utility of in vivo models in this compound research lies in evaluating its biological activities in disease models that mimic human conditions. This is crucial for compounds derived from traditional medicine, where in vivo studies can scientifically validate traditionally claimed uses and uncover potential new therapeutic applications. nih.govresearchgate.net Study design in in vivo research requires careful planning, including the selection of the appropriate animal species and strain, determination of animal numbers (adhering to the principle of reduction), randomization of animals to treatment groups to minimize bias, and blinding of researchers evaluating outcomes where possible. modernvivo.comresearchgate.netnih.gov Accounting for biological diversity, such as including both sexes, is also important for obtaining robust results. modernvivo.com

Various animal models for specific diseases are available, or customized models can be developed to suit the research objectives. researchgate.netatlantic-bone-screen.com For example, if this compound is being investigated for anti-cancer properties, studies might utilize xenograft or syngeneic tumor models in rodents. A previous study on Paris saponin (B1150181) Ⅶ, a related compound from Trillium tschonoskii, utilized a murine xenograft tumor model to evaluate its growth-inhibitory effect on cancer cells. researchgate.net This exemplifies how in vivo models are applied to evaluate the efficacy of steroidal saponins from Trillium species in a living system. While in vivo studies are essential, it is recognized that animal models have limitations in perfectly predicting human responses due to species differences, and there is an ongoing effort to reduce reliance on animal testing through the development of New Approach Methodologies (NAMs). axionbiosystems.comfrontiersin.orgfda.gov Specific detailed research findings or data tables for this compound from in vivo animal model studies were not available in the consulted sources.

Methodological Frameworks for Preclinical Target Validation Studies

Preclinical target validation is a critical step in the drug discovery process aimed at increasing confidence that a specific molecular target is indeed involved in a disease process and that modulating its activity will lead to a desired therapeutic outcome. drugtargetreview.comresearchgate.netcancerappy.com This process helps to de-risk drug development by ensuring that resources are focused on targets with a higher probability of success in clinical trials. drugtargetreview.comcancerappy.com

Methodological frameworks for preclinical target validation involve a combination of experimental and theoretical approaches. Experimental validation often utilizes genetic methods, such as CRISPR-based knockout or knockdown, or RNA interference (RNAi), to reduce or eliminate the expression or function of the target protein in relevant cell or animal models. nuvisan.comdrugtargetreview.com Alternatively, target-specific tools, such as small molecule inhibitors or antibodies, can be used to modulate target activity. drugtargetreview.com It is important to ensure that these tools are selective for the target of interest. drugtargetreview.com

Functional genomics, multi-omics platforms, and advanced screening techniques applied to customized cell models (2D or 3D) are also integral to target validation, helping to understand genotype-phenotype relationships and elucidate mechanisms of action. nuvisan.com Identifying the direct molecular target of a compound like this compound is crucial for understanding its biological effects and for rational drug design. Target deconvolution strategies, including CRISPR-based screening and proteomics, can be employed for this purpose. nuvisan.com Furthermore, developing robust biomarkers, including target engagement markers and safety biomarkers, is an important aspect of target validation to assess whether the compound is interacting with the target in vivo and to monitor potential off-target effects. researchgate.net While the principles of preclinical target validation are broadly applicable, specific detailed methodological frameworks or findings specifically detailing the validation of a target for this compound were not available in the consulted sources.

Research on Fesogenin Analogues: Design, Synthesis, and Comparative Studies

Rational Design Principles for Novel Fesogenin Analogues

The rational design of novel this compound analogues is guided by the fundamental principle of structure-activity relationship (SAR), which posits that systematic modifications to a molecule's chemical structure can alter its biological activity. wikipedia.org While specific detailed rational design principles exclusively for this compound analogues are not extensively detailed in the provided search results, the general approaches applied in the design of other steroidal saponin (B1150181) and natural product analogues are likely relevant.

Research on steroidal sapogenins from the genus Trillium, which includes this compound, highlights their structural similarity to neurosteroids and their neuroprotective properties. chemrxiv.orgnih.govresearchgate.net This suggests that rational design could involve modifying the steroidal backbone or the attached glycosyl moieties of this compound to enhance or alter these specific activities. The diverse nature and linkage patterns of sugar moieties in steroidal saponins (B1172615) contribute significantly to their biological and pharmacological functions. researchgate.net Therefore, modifications to the type, number, and arrangement of these sugar units represent a key area for rational design.

Furthermore, the isolation of numerous new steroidal glycoside analogues from Trillium species researchgate.netnih.gov implies that natural structural variations serve as a basis for understanding which parts of the this compound molecule are crucial for activity. Rational design can leverage this natural diversity to inform targeted modifications. For instance, identifying specific functional groups or structural features present in naturally occurring analogues with desired activities can guide the synthesis of simplified or enhanced versions.

General principles of rational design in medicinal chemistry, such as bioisosteric replacement, scaffold hopping, and the introduction of functional groups to modulate properties like lipophilicity, solubility, and target binding, would also be applicable to this compound. wikipedia.org The goal is to design analogues with potentially improved potency, selectivity, or pharmacokinetic properties compared to the parent compound, while minimizing undesirable effects.

Synthesis and Characterization of Structurally Modified this compound Analogues

The synthesis of this compound analogues involves the chemical modification of the this compound structure or the total or semi-synthesis of related steroidal saponin frameworks. While specific detailed synthetic routes for a wide range of this compound analogues are not provided in the search results, the synthesis of this compound saponin derivatives using techniques like random glycosylation has been mentioned. xjishu.cominstrument.com.cn

Research on steroidal sapogenins from Trillium genus indicates that these compounds, including this compound, can be utilized as starting materials for the synthesis of steroidal derivatives. researchgate.net This suggests that chemical transformations can be performed on the this compound molecule to create new analogues. Common chemical modification methods for natural products and polysaccharides, such as sulfation, phosphorylation, carboxymethylation, methylation, and acetylation, could potentially be applied to the glycosyl or aglycone parts of this compound to alter its structure and properties. mdpi.comnih.govresearchgate.netmdpi.com

The isolation of numerous new steroidal glycosides from Trillium species also represents a source of this compound analogues, obtained through extraction and purification rather than direct synthesis from this compound. researchgate.netchemrxiv.orgnih.gov These naturally occurring analogues, structurally related to this compound, are characterized using spectroscopic methods. researchgate.netchemrxiv.org

Characterization of synthesized or isolated this compound analogues is crucial to confirm their chemical structures and purity. This typically involves a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments), Mass Spectrometry (MS), including LC-MS, and potentially infrared (IR) spectroscopy and X-ray diffraction for solid compounds. researchgate.netchemrxiv.org These methods provide detailed information about the molecular weight, elemental composition, connectivity of atoms, and three-dimensional structure of the synthesized or isolated analogues.

Comparative Research on Analogue Interactions and Mechanistic Profiles

Comparative research on this compound analogues focuses on evaluating their biological activities, understanding their interactions with biological targets, and elucidating their underlying mechanisms of action. While comprehensive detailed mechanistic studies specifically on this compound analogues are not extensively described in the provided results, the screening of isolated steroidal glycoside analogues from Trillium for cytotoxicity against cancer cell lines represents a form of comparative study of their biological effects. researchgate.netchemrxiv.orgnih.gov

Studies on steroidal sapogenins from the Trillium genus, as a broader class including this compound, have explored their potential interactions with biological targets. For instance, in silico studies have been conducted to understand the molecular interactions of steroidal sapogenins with the GABAA receptor, suggesting a potential neuroactive mechanism. researchgate.net Comparative studies of this compound analogues could similarly investigate their binding affinity and activity at relevant receptors or enzymes based on their hypothesized therapeutic applications.

Comparative pharmacological studies often involve evaluating the potency and efficacy of different analogues in various in vitro and in vivo models. nih.govnih.gov For this compound analogues, this could include comparing their cytotoxic effects on different cancer cell lines, as indicated by the screening studies on Trillium isolates. researchgate.netchemrxiv.orgnih.gov Further comparative research would delve into the specific cellular pathways or molecular targets modulated by each analogue, providing insights into their mechanistic profiles.

Techniques used in such comparative mechanistic studies can include cell-based assays to measure specific biological responses, biochemical assays to assess enzyme inhibition or activation, reporter gene assays to evaluate signaling pathway modulation, and advanced techniques like surface plasmon resonance or isothermal titration calorimetry to study direct molecular interactions. Structure-activity relationship studies, as mentioned earlier, are integral to this comparative analysis, correlating structural variations among analogues with observed differences in activity and mechanism. chemrxiv.orgrsc.orgchemrxiv.orgrsc.orgnih.govnih.gov

Emerging Research Avenues and Future Perspectives for Fesogenin

Integration of Computational Approaches in Fesogenin Research (e.g., Molecular Docking, Quantitative Structure-Activity Relationships (QSAR))

Computational approaches, such as molecular docking and Quantitative Structure-Activity Relationships (QSAR), are valuable tools in modern phytochemical research, offering insights into potential biological activities and mechanisms of action in silico. nih.govnih.govnih.gov While studies focusing solely on this compound using these methods are emerging, the application of these techniques to related steroidal sapogenins and compounds from this compound-producing plants highlights their potential utility.

Molecular docking studies can predict the binding affinity and interaction modes of this compound with target proteins or enzymes, providing initial hypotheses about its potential therapeutic applications. Research on Trillium species, a known source of this compound, has utilized molecular docking and network pharmacology to predict potential quality markers and understand the interactions of identified compounds with biological targets. researchgate.net Furthermore, in silico studies have been conducted to explore the molecular interactions of steroidal sapogenins from Trillium with receptors such as the GABAA receptor, suggesting the broader applicability of computational methods in exploring the neuroactive potential of this class of compounds, which includes this compound. researchgate.net The mention of this compound in the context of molecular docking research databases further indicates its consideration in computational studies. unimas.my

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build predictive models correlating the chemical structure of compounds with their biological activity. While specific QSAR studies on this compound were not prominently detailed in the search results, QSAR has been applied to other compound classes to predict various properties, including biological activity and chromatographic behavior. nih.govnih.govnih.gov Applying QSAR to a series of this compound derivatives or related steroidal sapogenins could help identify key structural features responsible for specific activities, guiding the rational design of novel bioactive molecules.

The integration of these computational techniques can significantly accelerate the initial stages of drug discovery and mechanism elucidation for this compound by prioritizing potential targets and predicting activity profiles before extensive experimental work.

Application of Omics Technologies to Elucidate this compound's Biological Footprint

Omics technologies, including metabolomics, transcriptomics, and proteomics, provide comprehensive views of biological systems and can be applied to understand the production, metabolism, and effects of natural compounds like this compound. nih.govnih.govmitoproteome.org

Metabolomics, the study of the complete set of metabolites in an organism or sample, has been directly applied to investigate the presence and distribution of this compound in its source plants. A metabolomics assessment study of Trillium govanianum identified this compound as a steroid metabolite present in different organs, including stems, leaves, and fruits. nih.gov This study utilized both untargeted and targeted metabolomics approaches, employing techniques like UPLC-MS for identification and quantification. nih.gov

| Organ | Presence of this compound |

| Stems | + |

| Leaves | - |

| Fruits | + |

| Rhizomatous bud | - |

| Roots | - |

| Rhizomes | - |

Note: Data derived from qualitative presence indicated in a metabolomics study of Trillium govanianum. nih.gov

Transcriptomics focuses on the study of the complete set of RNA transcripts and can provide insights into the genetic pathways involved in the biosynthesis of this compound. While direct transcriptomic studies on this compound biosynthesis were not explicitly detailed, research involving the transcriptome sequencing of plants producing related steroidal sapogenins, such as diosgenin (B1670711), demonstrates the utility of this approach in identifying genes involved in these biosynthetic pathways. nih.gov Spatial transcriptome analysis has also been used to understand gene expression patterns related to steroidal saponin (B1150181) biosynthesis in Trillium govanianum. researchgate.net Applying similar transcriptomic approaches to this compound-producing tissues could help identify the enzymes and regulatory elements governing its production.

Proteomics involves the large-scale study of proteins. While the search results did not provide specific examples of proteomics directly linked to this compound's biological targets or metabolism, proteomic analysis is a suggested future experiment in the context of molecular docking research involving compounds like this compound. unimas.my Proteomics could be used to identify proteins that interact with this compound or whose expression levels are altered in response to this compound treatment, providing insights into its cellular mechanisms of action. General proteomics methods are well-established and can reveal widespread proteome alterations in biological systems. nih.govnih.gov

The application of these omics technologies, particularly in an integrated multi-omics approach, can provide a holistic understanding of this compound's biological footprint, from its biosynthesis in plants to its potential effects in biological systems.

Unaddressed Research Questions and Future Directions in this compound Studies

Despite the progress in identifying this compound and exploring some of its properties, several research questions remain unaddressed, pointing towards important future directions.

A significant area for future research involves expanding the application of computational approaches. While initial docking studies on Trillium compounds, including identified compounds like this compound, have been performed, more in-depth molecular dynamics simulations and advanced QSAR modeling specifically focused on this compound and a wider range of potential biological targets are needed to better understand its interaction profile and predict its activities. researchgate.netresearchgate.netunimas.my

Further investigation using omics technologies is also crucial. While metabolomics has confirmed this compound's presence in certain plant parts, a more detailed quantitative analysis across different developmental stages and environmental conditions could provide valuable data on its accumulation patterns. nih.gov Targeted transcriptomics and proteomics studies are needed to specifically elucidate the biosynthetic pathway of this compound at the molecular level and identify its direct protein targets in biological systems. researchgate.netunimas.my

Understanding the biological role of this compound within its source plants is another area requiring further research. While Trillium species are known for their medicinal properties attributed to compounds like saponins (B1172615), the specific contribution and function of this compound within the plant itself are not fully elucidated. nih.gov

From a translational perspective, exploring the potential of this compound as a quality marker for Trillium species used in traditional medicine warrants further investigation, similar to studies conducted for related compounds like diosgenin. researchgate.net

Finally, addressing the sustainability of sourcing this compound from wild Trillium populations is a critical future direction. Research into in vitro propagation protocols, ex situ conservation, and genetic studies of this compound-rich Trillium species is necessary to ensure a sustainable supply for future research and potential applications. researchgate.net Developing biotechnological interventions for higher quality produce of Trillium could also contribute to this effort. researchgate.net

The combination of advanced computational methods, comprehensive omics analyses, and focused biological and ecological studies will be essential to fully unlock the potential of this compound in the future.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.